For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Gp91 ds-tat Peptide
This technical guide provides a comprehensive overview of the Gp91 ds-tat peptide, a widely used research tool for inhibiting NADPH oxidase 2 (Nox2). It details the peptide's core structure, mechanism of action, and applications in various experimental models, presenting quantitative data and detailed protocols for its use.
Core Structure and Composition
The Gp91 ds-tat peptide is a chimeric, cell-permeable peptide designed to selectively inhibit the assembly of the Nox2 enzyme complex.[1][2] Its structure consists of two key functional domains:
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A Docking Sequence from Gp91phox: This segment is derived from the cytosolic loop of gp91phox (also known as Nox2), the catalytic subunit of the NADPH oxidase complex. It specifically mimics the binding site for the cytosolic subunit p47phox.[1][3]
-
A Cell-Penetrating Peptide (CPP): To facilitate entry into cells, the gp91phox sequence is conjugated to a peptide derived from the human immunodeficiency virus (HIV) TAT (trans-activator of transcription) protein.[4][5][6] This TAT sequence allows the peptide to efficiently cross the plasma membrane.
The most commonly cited amino acid sequence for Gp91 ds-tat is:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu-NH2 [4][7]
A shorter variant, lacking the N-terminal Tyrosine and Glycine residues, also exists.[8]
Table 1: Physicochemical Properties of Gp91 ds-tat
| Property | Value | Reference |
| Full Sequence | H-YGRKKRRQRRRCSTRIRRQL-NH2 | [4][7] |
| Molecular Formula | C98H190N50O22S1 (for shorter variant) | [8] |
| Molecular Weight | 2,671.6 g/mol | [4] |
| Purity (Typical) | ≥95% by HPLC | [8] |
| Storage Conditions | Lyophilized at -20°C or below | [4][8] |
Mechanism of Action: Competitive Inhibition of Nox2 Assembly
Gp91 ds-tat functions as a competitive inhibitor. By mimicking the p47phox docking site on gp91phox, it prevents the translocation and binding of the cytosolic p47phox subunit to the membrane-bound gp91phox.[3] This blockade is a critical step that prevents the final assembly of the functional NADPH oxidase 2 complex, thereby inhibiting the production of superoxide (O₂⁻) and subsequent reactive oxygen species (ROS).[9][10]
This targeted inhibition allows researchers to dissect the specific role of Nox2-derived ROS in various signaling pathways and disease pathologies, including cardiovascular disease, neuroinflammation, and metabolic disorders.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of Gp91 ds-tat observed in various published studies.
Table 2: In Vitro Efficacy of Gp91 ds-tat
| Experimental Model | Concentration | Effect | Reference |
| EGF-induced Cl⁻ current in ventricular myocytes | 500 nM | Inhibited 133 ± 20% of the induced current | [1] |
| Ang II-induced O₂⁻ in mouse aortic rings | Not specified | Completely inhibited superoxide production | [3] |
| PMA-activated human neutrophils | 100 µM | Reduced O₂⁻ production by 35% | [3] |
| Low Mg²⁺-induced Ca²⁺ oscillations (cortico-culture) | 5 µM | Decreased oscillation frequency from 2.9 to 0.6 peaks/min; reduced amplitude ~4-fold | [11] |
| Low Mg²⁺-induced ROS production (cortico-culture) | 5 µM | Reduced ROS production rate from 202% to 106% | [11] |
| High glucose-induced ROS in retinal endothelial cells | 5 µM | Ameliorated the increase in total ROS, LPOs, and iron levels | [9] |
Table 3: In Vivo Efficacy of Gp91 ds-tat
| Animal Model & Condition | Dosage | Effect | Reference |
| Mice with Angiotensin II-induced hypertension | 10 mg/kg/day (IP) | Attenuated the increase in systolic blood pressure by 44% on day 7 | [3] |
| Rats with Kainic Acid-induced status epilepticus | 400 ng/kg (ICV) | Inhibited NOX activity by 55% (cortex) and 60% (hippocampus) | [11] |
| Rats with gas explosion-induced lung injury | 1 mg/kg (IP) | Alleviated lung injury markers | [12] |
| Obese Zucker rats with ischemic stroke (tMCAO) | 10 mg/kg (IV) | Reduced infarct size and mortality; improved vascular reactivity | [13] |
| Rats with ischemia/reperfusion injury | 20 µM (infusion) | Significantly decreased blood H₂O₂ concentration at reperfusion | [10] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful application of Gp91 ds-tat. Below are protocols adapted from key studies.
In Vivo Angiotensin II-Induced Hypertension Model
This protocol is based on the methodology used to assess the effect of Gp91 ds-tat on blood pressure in mice.[3]
Methodology:
-
Animal Model: C57Bl/6 mice.
-
Peptide/Drug Preparation: Prepare solutions of Angiotensin II (0.75 mg·kg⁻¹·d⁻¹), Gp91 ds-tat (10 mg·kg⁻¹·d⁻¹), and a scrambled control peptide in a vehicle of 0.01 N acetic acid in saline.
-
Pump Implantation: Load Alzet osmotic minipumps with the prepared solutions. Surgically implant the pumps for intraperitoneal (IP) infusion.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) via the tail-cuff method at baseline (day 0) and at subsequent time points (e.g., days 3, 5, and 7) post-implantation.
-
Data Analysis: Compare the SBP measurements between the different treatment groups (Vehicle, Ang II alone, Ang II + Gp91 ds-tat, Ang II + scrambled peptide) using ANOVA with post-hoc tests for multiple comparisons.
In Vitro Neuronal Excitotoxicity Model
This protocol is adapted from studies investigating the neuroprotective effects of Gp91 ds-tat on cultured neurons.[11]
Methodology:
-
Cell Culture: Use primary mixed cortico-cultures from rat embryos.
-
Pre-incubation: One hour prior to inducing epileptiform activity, treat the neuronal cultures with 5 µM Gp91 ds-tat or a scrambled peptide control.
-
Induction of Epileptiform Activity: Induce excitotoxicity by replacing the normal culture medium with a medium lacking MgCl₂ (low magnesium model). This activates NMDA receptors.
-
Measurement of Calcium Oscillations: Use a calcium imaging assay (e.g., with Fura-2 AM) to record synchronized Ca²⁺ signaling in the neuronal culture before, during, and after treatment.
-
Measurement of ROS and Mitochondrial Health:
-
ROS: Use a fluorescent probe like dihydroethidium (DHE) to measure the rate of superoxide production.
-
Mitochondrial Membrane Potential (Δψm): Use a potentiometric dye like tetramethylrhodamine, ethyl ester (TMRE) to assess mitochondrial depolarization.
-
-
Data Analysis: Quantify the frequency and amplitude of Ca²⁺ peaks, the rate of ROS production, and changes in mitochondrial membrane potential. Compare results between control, low Mg²⁺, and low Mg²⁺ + Gp91 ds-tat groups.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. gp91 ds-TAT | CRB1001119 | Biosynth [biosynth.com]
- 5. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 6. innopep.com [innopep.com]
- 7. NADPH Oxidase-Mediated Triggering of Inflammasome Activation in Mouse Podocytes and Glomeruli During Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gp91 ds-tat Peptide 2 - 1 mg [anaspec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOX2 inhibitor gp91 ds -tat alleviated lung injury induced by gas explosion in rats [oher.com.cn]
- 13. researchgate.net [researchgate.net]
